3H-Pyrazol-3-one,2-(3,4-dimethylphenyl)-2,4-dihydro-5-(trifluoromethyl)-
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Overview
Description
3H-Pyrazol-3-one,2-(3,4-dimethylphenyl)-2,4-dihydro-5-(trifluoromethyl)- is a heterocyclic compound that belongs to the pyrazolone family. Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This particular compound is characterized by the presence of a trifluoromethyl group, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one,2-(3,4-dimethylphenyl)-2,4-dihydro-5-(trifluoromethyl)- typically involves the reaction of ethyl acetoacetate with 3,4-dimethylphenylhydrazine hydrochloride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in ethanol, with glacial acetic acid as a catalyst . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazol-3-one,2-(3,4-dimethylphenyl)-2,4-dihydro-5-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various pyrazole and dihydropyrazole derivatives, which can have different biological activities and chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one,2-(3,4-dimethylphenyl)-2,4-dihydro-5-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological processes, such as inflammation and pain perception . The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one: This compound is similar in structure but lacks the trifluoromethyl group.
3H-Pyrazol-3-one,2,4-dihydro-4-hydroxy-2,5-dimethyl-: Another related compound with different substituents on the pyrazolone ring.
Uniqueness
The presence of the trifluoromethyl group in 3H-Pyrazol-3-one,2-(3,4-dimethylphenyl)-2,4-dihydro-5-(trifluoromethyl)- imparts unique chemical and biological properties to the compound. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity for specific targets, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C12H11F3N2O |
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Molecular Weight |
256.22 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C12H11F3N2O/c1-7-3-4-9(5-8(7)2)17-11(18)6-10(16-17)12(13,14)15/h3-5H,6H2,1-2H3 |
InChI Key |
WCNKAAHIWAWZJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(=N2)C(F)(F)F)C |
Origin of Product |
United States |
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